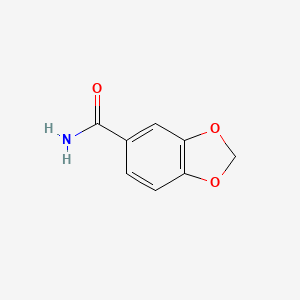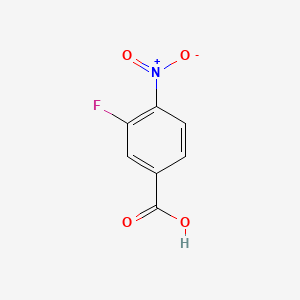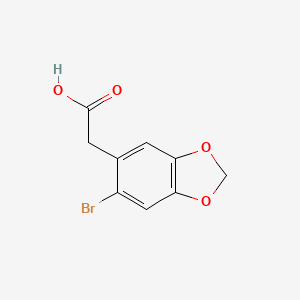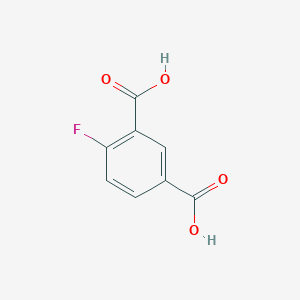
4-氟苯-1,3-二甲酸
货号 B1330297
CAS 编号:
327-95-7
分子量: 184.12 g/mol
InChI 键: OPWLKVOLSUNGEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
4-Fluorobenzene-1,3-dicarboxylic acid is a chemical compound . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzene-1,3-dicarboxylic acid consists of 18 bonds. These include 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .科学研究应用
Water Defluoridation
- Field : Environmental Science
- Application : The compound is used in the fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks (MOFs) for efficient removal of fluoride from water .
- Method : The MOFs are developed using a hydrothermal technique . The synthesized MOFs have improved fluoride adsorption quantities .
- Results : The synthesized MOFs have improved fluoride adsorption quantities of 4.88 and 4.91 mg g −1, respectively . The results of a field trial and recyclability of the MOFs show that they are suited to field conditions and are regenerable up to six cycles .
Electrocatalysts for Oxygen Reduction Reaction
- Field : Chemistry
- Application : The compound is used in the fabrication of 3D Co (ii) MOFs based on 2,4,6-tris (4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction .
- Method : Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co (ii)-tpt frameworks .
- Results : CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst, while CoNC-B derived from a mixture of compound 1 and dicyandiamide shows almost identical onset potential but remarkably more positive half-wave potential as well as higher limiting current density as compared to commercial Pt/C catalysts .
Friedel-Crafts Acylation
- Field : Organic Chemistry
- Application : The compound could potentially be used in Friedel-Crafts acylation of benzene derivatives using various catalysts . This reaction is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Method : The reaction involves the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides . A Lewis acid catalyst is typically required .
- Results : The outcome of the reaction is the formation of C-C bonds, which is crucial in the synthesis of complex carbon-containing molecules .
Thermal Behavior of Dicarboxylic Acids
- Field : Physical Chemistry
- Application : The compound could potentially be involved in the study of the thermal behavior of dicarboxylic acids . The reactions that occur when dicarboxylic acids are heated depend critically upon the chain length separating the carboxyl groups .
- Method : The study involves heating the dicarboxylic acids and observing the reactions that occur . Cyclization usually is favored if a strainless five- or six-membered ring can be formed .
- Results : The results of the study provide insights into the thermal behavior of dicarboxylic acids, which can be useful in various applications .
Atmospheric Chemistry
- Field : Environmental Science
- Application : Dicarboxylic acids, including potentially “4-Fluorobenzene-1,3-dicarboxylic acid”, play a significant role in atmospheric chemistry . They can be found in the atmospheric aerosols and contribute to the interactions between the atmosphere and living organisms .
- Method : The study involves the analysis of atmospheric aerosols and the identification of dicarboxylic acids . The composition and chemistry of the atmosphere are studied using observations, lab measurements, and modeling .
- Results : The results of the study provide insights into the role of dicarboxylic acids in the atmosphere, which can be useful in understanding environmental issues such as acid rain, photochemical smog, and global warming .
Synthesis of Cyclic Imides
- Field : Organic Chemistry
- Application : Dicarboxylic acids, including potentially “4-Fluorobenzene-1,3-dicarboxylic acid”, can be used in the synthesis of cyclic imides . This is achieved through the reaction of the cyclic anhydride of a dicarboxylic acid with ammonia .
- Method : The cyclic anhydride of a dicarboxylic acid reacts with ammonia to form a product that, when strongly heated, forms a cyclic imide .
- Results : The outcome of the reaction is the formation of cyclic imides, which can have various applications in organic synthesis .
安全和危害
属性
IUPAC Name |
4-fluorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWLKVOLSUNGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287368 | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzene-1,3-dicarboxylic acid | |
CAS RN |
327-95-7 | |
| Record name | 4-Fluoro-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 327-95-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


The precursor compound was synthesized from 2-fluoro-5-methylbenzoic acid following the procedure described for 5-fluoro-isophthalic acid.


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

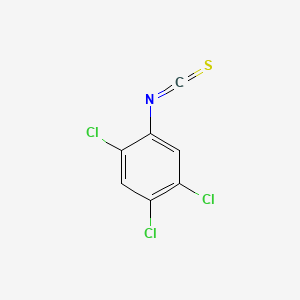
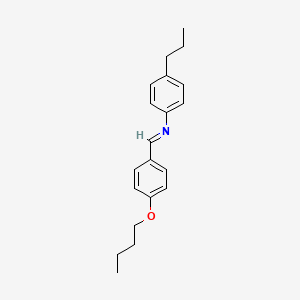
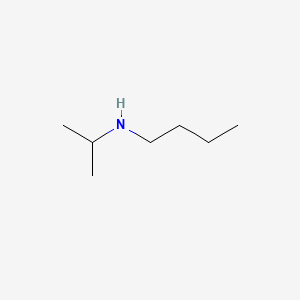
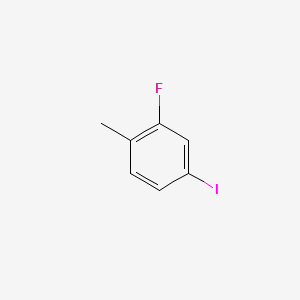
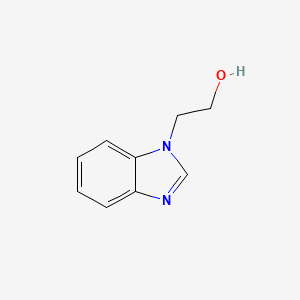


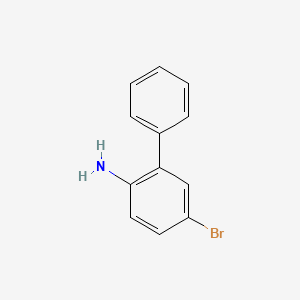
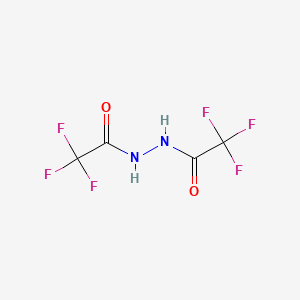
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)

